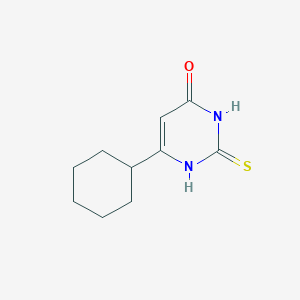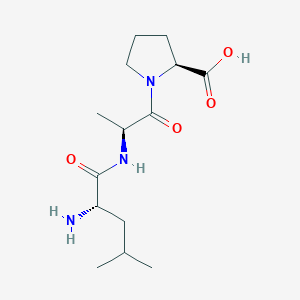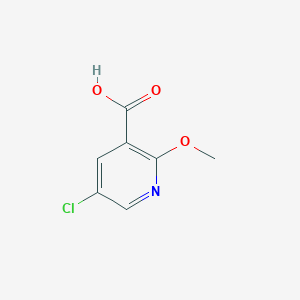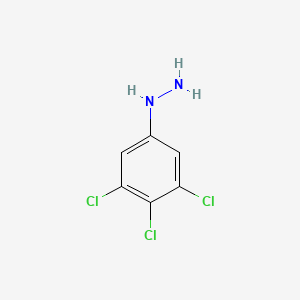
4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a chloromethyl group (-CH2Cl) and a 2-methylphenyl group (a phenyl ring with a methyl group at the 2nd position).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the chloromethyl and 2-methylphenyl groups. The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached chloromethyl and 2-methylphenyl groups. The presence of these groups would likely influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring and the chloromethyl and 2-methylphenyl groups. The chloromethyl group, in particular, could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could make the compound more polar, influencing its solubility in various solvents.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
The compound serves as a precursor in the synthesis of heterocyclic compounds with potential biological activities. For example, it has been used in the synthesis of chlormethyl-substituted heterocycles, leading to compounds like pyrimidin-4-ones and 1,3-thiazines, which are crucial for further chemical transformations (Janietz, Goldmann, & Rudorf, 1988). Additionally, it plays a role in the preparation of thiazole derivatives evaluated for their antitumor and antifilarial activities, highlighting its significance in medicinal chemistry research (Kumar et al., 1993).
Antimicrobial and Antiparasitic Applications
Research indicates the potential use of derivatives of "4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole" in developing antimicrobial agents. A study synthesizing N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine revealed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting the compound's utility in generating new antibacterial agents (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Structure and Spectroscopy
The structural characterization of derivatives of "4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole" provides insight into their molecular properties. Studies involving X-ray diffraction and NMR spectroscopy have elucidated the structural nuances of related thiazole compounds, contributing to a deeper understanding of their chemical behavior and potential applications in materials science and drug design (Liu et al., 2008).
Photo-degradation Studies
Investigations into the photo-degradation of thiazole-containing compounds, including those related to "4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole", have implications for understanding the stability and shelf-life of pharmaceuticals. Such studies help in designing compounds with improved stability profiles, essential for drug development processes (Wu, Hong, & Vogt, 2007).
Safety And Hazards
As with any chemical compound, handling “4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and toxicity.
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHYGLAZPRJAEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409120 |
Source


|
| Record name | 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | |
CAS RN |
91349-33-6 |
Source


|
| Record name | 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)









